molecular formula C22H24N2O B7469915 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide

4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide

Cat. No. B7469915
M. Wt: 332.4 g/mol
InChI Key: JIJLBPMFRUIMJJ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide, also known as TAK-875, is a novel antidiabetic drug that has been developed to target the G-protein coupled receptor 40 (GPR40) in the pancreas. The activation of GPR40 in pancreatic beta cells leads to an increase in insulin secretion, which helps to regulate blood glucose levels in individuals with type 2 diabetes.

Mechanism of Action

4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide works by selectively activating GPR40, a receptor that is expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. When 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta cells. 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide has been shown to be highly selective for GPR40, with minimal activity against other receptors.
Biochemical and Physiological Effects
4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide has been shown to have several biochemical and physiological effects in animal and human studies. In animal studies, 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide was found to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels. In human studies, 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide was found to improve glycemic control, reduce fasting plasma glucose levels, and reduce hemoglobin A1c levels. 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide was also found to have a low risk of hypoglycemia and weight gain, which are common side effects of traditional antidiabetic drugs.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide for lab experiments is its high selectivity for GPR40, which allows for more precise targeting of insulin secretion in pancreatic beta cells. Another advantage is its low risk of hypoglycemia and weight gain, which reduces the potential for confounding factors in experiments. However, one limitation is the lack of long-term safety data for 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide. One area of interest is the potential for combination therapy with other antidiabetic drugs, such as metformin or GLP-1 agonists. Another area of interest is the long-term safety and efficacy of 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide, particularly in patients with comorbidities such as cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide and its effects on other physiological systems.

Synthesis Methods

4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide was synthesized using a multi-step process that involved the reaction of 4-bromo-1H-indole with (R)-1,2,3,4-tetrahydro-1-naphthol to form the corresponding Grignard reagent, which was then reacted with N-benzyl-N-(4-chlorobutanoyl)amine to produce the final product. The synthesis method was optimized to ensure high yield and purity of 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes. In preclinical studies, 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide was shown to increase insulin secretion in a glucose-dependent manner, leading to improved glucose tolerance and reduced blood glucose levels in animal models of diabetes. In clinical trials, 4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide was found to be effective in improving glycemic control in patients with type 2 diabetes, with fewer side effects compared to traditional antidiabetic drugs such as sulfonylureas.

properties

IUPAC Name

4-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(24-21-13-5-8-16-7-1-2-10-18(16)21)14-6-9-17-15-23-20-12-4-3-11-19(17)20/h1-4,7,10-12,15,21,23H,5-6,8-9,13-14H2,(H,24,25)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJLBPMFRUIMJJ-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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